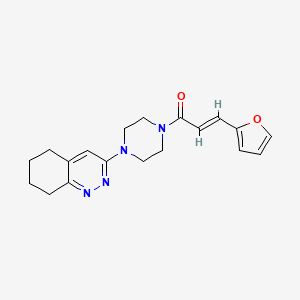
(E)-3-(furan-2-yl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(furan-2-yl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C19H22N4O2 and its molecular weight is 338.411. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-3-(furan-2-yl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)prop-2-en-1-one is a complex organic compound that exhibits a range of biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by a furan ring and a piperazine moiety linked through an enone structure. Its molecular formula is C19H20N4O2 with a molecular weight of 336.39 g/mol. The structural complexity suggests potential interactions with various biological targets.
Research indicates that compounds with similar structures can interact with neurotransmitter receptors, particularly dopamine and serotonin receptors. This interaction is significant for the development of antipsychotic and antidepressant agents. The compound's structure allows it to modulate signaling pathways associated with these receptors, potentially leading to therapeutic effects in psychiatric disorders.
Antipsychotic Properties
Studies have shown that derivatives related to this compound demonstrate high affinity for dopamine D2 receptors and serotonin 5-HT2A receptors. These interactions are crucial for the antipsychotic activity observed in similar chemical classes.
Anticancer Activity
The compound has been investigated for its anticancer properties. Research indicates that it may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. The presence of the tetrahydrocinnoline structure is hypothesized to enhance its cytotoxic effects against various cancer cell lines.
Antimicrobial Effects
Preliminary studies suggest that this compound exhibits antimicrobial activity against a range of pathogens, including bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.
Data Summary Table
| Biological Activity | Mechanism | Target | Reference |
|---|---|---|---|
| Antipsychotic | Receptor modulation (Dopamine & Serotonin) | D2, 5-HT2A | |
| Anticancer | Induction of apoptosis | Cancer cells (various lines) | |
| Antimicrobial | Cell membrane disruption | Bacteria & Fungi |
Case Studies
- Antipsychotic Efficacy : A study involving animal models demonstrated that administration of the compound resulted in reduced hyperactivity and improved social interaction behaviors, indicative of antipsychotic effects.
- Cytotoxicity in Cancer Cells : In vitro tests showed that the compound significantly reduced viability in breast cancer cell lines (MCF-7) at concentrations above 10 µM after 48 hours of treatment.
- Antimicrobial Testing : The compound displayed inhibitory effects against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MICs) ranging from 16 to 32 µg/mL.
属性
IUPAC Name |
(E)-3-(furan-2-yl)-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c24-19(8-7-16-5-3-13-25-16)23-11-9-22(10-12-23)18-14-15-4-1-2-6-17(15)20-21-18/h3,5,7-8,13-14H,1-2,4,6,9-12H2/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLZPYSGNEAUFTD-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)C=CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)/C=C/C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














